molecular formula C22H21NO6 B2695851 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 724740-71-0

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No. B2695851
CAS RN: 724740-71-0
M. Wt: 395.411
InChI Key: OUMUYOFGPSQJMN-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic molecule with potential applications in scientific research. This molecule is also known as DBCO-PEG4-DEE and is used as a bioconjugation reagent in chemical biology.

Scientific Research Applications

Synthesis Techniques

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate, as part of broader categories of compounds like tetrahydrobenzo[b]pyrans and 3,4-dihydropyrano[c]chromene derivatives, has been synthesized through various innovative methods. Notably, a one-pot three-component condensation approach using starch solution as a catalyst has been employed for the synthesis of these derivatives, highlighting the advantages of using non-toxic and biodegradable catalysts for efficient and environmentally friendly synthesis processes (Hazeri et al., 2014).

Structural and Anticancer Properties

The structural characterization and analysis of closely related compounds, such as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, have been thoroughly investigated. This includes NMR, mass spectrometry, and X-ray crystallography to elucidate its crystalline structure and intermolecular interactions. Such compounds exhibit promising anticancer properties, demonstrated by clonogenic long-term survival assays against human colon cancer cells, and have been explored for their potential interactions with aurora kinase A and B, suggesting a mechanism behind their anticancer efficacy (Ahn et al., 2020).

Antioxidant Activities

Research into the antioxidant capabilities of compounds with similar frameworks, such as coumarin derivatives, has shown significant potential. These studies often focus on the scavenging ability against various radicals, comparing their efficacy to standard antioxidants like vitamin C. This type of research is crucial for developing new therapeutic agents with antioxidant properties, potentially contributing to treatments for diseases caused by oxidative stress (Abd-Almonuim et al., 2020).

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-3-23(4-2)22(25)29-15-6-7-16-19(12-15)28-13-17(21(16)24)14-5-8-18-20(11-14)27-10-9-26-18/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMUYOFGPSQJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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